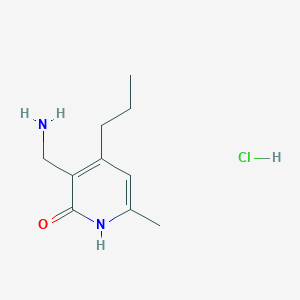

3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5H,3-4,6,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMURGBNOIOKFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Análisis De Reacciones Químicas

Reaction Analysis

The compound undergoes a range of chemical transformations due to its pyridin-2-one core and reactive aminomethyl group.

Oxidation Reactions

Oxidation of the pyridin-2-one ring can yield corresponding pyridine N-oxides. For example:

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild oxidation conditions to avoid overoxidation .

-

Products : Pyridine N-oxides, which may serve as intermediates for further functionalization.

Reduction Reactions

The aminomethyl group can be reduced to form primary amines or other derivatives:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Inert atmospheres (e.g., nitrogen) to prevent side reactions.

Substitution Reactions

Nucleophilic substitution at the pyridine ring or aminomethyl group is possible:

-

Reagents : Alkyl halides, acyl chlorides, or trimethylsilyl cyanide (TMSCN) .

-

Conditions : Bases like potassium carbonate in polar aprotic solvents (e.g., DMF) .

-

Products : Derivatives with substituted alkyl, acyl, or cyano groups.

Functional Group Transformations

The aminomethyl group can undergo acetylation or amidation:

-

Reagents : Acetyl chloride, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBT (hydroxybenzotriazole) .

-

Conditions : Acidic or neutral conditions with amines or carboxylic acids.

Reaction Data Table

Key Research Findings

-

Synthetic Flexibility : Multiple reaction pathways enable structural diversification, including oxidation, reduction, and substitution .

-

Reagent Sensitivity : Mild conditions are critical for oxidation to prevent overoxidation of the pyridin-2-one ring .

-

Biological Potential : The compound’s interactions with biological systems suggest applications in developing therapeutic agents.

Aplicaciones Científicas De Investigación

Structure

The compound features a pyridine ring substituted with an amino group and a propyl chain, which are critical for its biological activity. The hydrochloride form enhances its solubility in water, facilitating its use in various applications.

Medicinal Chemistry

3-Aminomethyl-6-methyl-4-propyl-1H-pyridin-2-one hydrochloride has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Some of the notable applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antidepressant Effects : Research indicates that the compound may have effects similar to known antidepressants, providing a basis for further exploration in treating mood disorders.

Pharmacology

The pharmacological profile of this compound suggests several mechanisms of action:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Biological Studies

In biological studies, the compound has been utilized to understand various physiological processes:

- Cell Culture Studies : It has been tested in vitro on cell lines to evaluate cytotoxicity and cell proliferation effects, providing insights into its safety and efficacy profile.

- Animal Models : Research involving animal models has been conducted to assess the compound's therapeutic potential and side effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Assessment

In an investigation reported in Neuropsychopharmacology, the antidepressant-like effects of this compound were assessed using the forced swim test in mice. The findings demonstrated that administration of the compound resulted in reduced immobility time, indicative of antidepressant activity comparable to standard treatments.

Mecanismo De Acción

The mechanism of action of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with other hydrochlorides and pyridinone derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| 3-Aminomethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride | C₁₀H₁₇ClN₂O | 216.71 | 6-methyl, 4-propyl, 3-aminomethyl | Hydrochloride |

| Dimethyl Propylmalonate | C₈H₁₄O₄ | 174.19 | Propylmalonate ester | Neutral |

| Chlorphenoxamine Hydrochloride | C₁₈H₂₂ClNO | 315.83 | Diphenylmethane, ethylamino side chain | Hydrochloride |

| Dosulepin Hydrochloride | C₁₉H₂₁NS | 295.44 | Dibenzothiepine tricyclic core | Hydrochloride |

Key Observations :

- Dimethyl Propylmalonate: Shares the same molecular formula (C₈H₁₄O₄) as another compound in but is structurally distinct, highlighting isomerism in organic chemistry. Its ester groups contrast with the pyridinone core of the target compound .

- Chlorphenoxamine Hydrochloride and Dosulepin Hydrochloride: These pharmaceuticals (antihistamine and antidepressant, respectively) illustrate the use of hydrochloride salts to enhance drug delivery. However, their core structures (diphenylmethane, tricyclic systems) differ significantly from pyridinone derivatives .

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound likely improves water solubility compared to its free base, a trait shared with chlorphenoxamine and dosulepin hydrochlorides .

Pharmacological Profile

- CNS Activity: Substitutions at the 3- and 4-positions (e.g., aminomethyl, propyl) may modulate receptor binding, similar to tricyclic antidepressants like dosulepin .

- Antimicrobial Potential: Pyridinones with alkyl/amine substituents often exhibit biofilm inhibition, though this requires validation for the target compound .

Actividad Biológica

3-Aminomethyl-6-methyl-4-propyl-1H-pyridin-2-one hydrochloride (CAS No. 1403595-07-2) is a pyridine derivative that has garnered interest for its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 216.71 g/mol. Its structural characteristics include an amino group and a propyl side chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClN2O |

| Molecular Weight | 216.71 g/mol |

| CAS Number | 1403595-07-2 |

| Appearance | White solid |

The biological activity of this compound may be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division and stability .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Compounds with similar scaffolds have been reported to cause cell cycle arrest at various phases, particularly G2/M phase, by affecting the mitotic spindle formation .

Study on Structural Analogues

A comparative study on indolyl-pyridinyl-propenones revealed that specific substitutions at the indole position significantly influence cytotoxicity and biological activity. For example, the introduction of lipophilic groups enhanced the GI activity and altered the morphological response of treated cells . This finding highlights the importance of chemical modifications in optimizing the therapeutic potential of pyridine derivatives.

Pharmacological Characterization

Pharmacological evaluations have demonstrated that certain pyridine derivatives exhibit selective modulation of biological targets such as receptors involved in cancer progression. For instance, some compounds were identified as potent allosteric modulators, which could provide insights into their mechanism of action and therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of 3-aminomethyl-6-methyl-4-propyl-1H-pyridin-2-one hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

- Temperature control : Ensure precise heating (e.g., reflux conditions) to avoid side reactions like decomposition.

- Catalyst selection : Test bases (e.g., triethylamine) or metal catalysts to enhance reaction efficiency.

- Purification : Use column chromatography with polar/non-polar solvent gradients or recrystallization in ethanol/water mixtures to isolate high-purity product .

- Monitoring : Employ TLC or in-line HPLC to track reaction progress and intermediate formation.

Q. What analytical methods are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (gradient elution) to assess purity and retention time .

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and hydrogen bonding patterns.

- Mass spectrometry : Perform high-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Q. How should researchers assess residual solvents or impurities in the compound?

Methodological Answer:

- GC-MS : Quantify residual solvents (e.g., dichloromethane, ethyl acetate) using headspace analysis with a DB-624 column and FID detection.

- ICH guidelines : Follow Q3C limits for Class 2/3 solvents, ensuring compliance with pharmacopeial standards .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stress testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Q. How can researchers determine the role of the aminomethyl and propyl substituents in modulating biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing propyl with butyl) and compare activity in target assays (e.g., enzyme inhibition, receptor binding).

- Molecular docking : Use software like AutoDock to simulate interactions between the compound’s substituents and active sites of target proteins .

Q. What methodologies are suitable for resolving discrepancies in spectroscopic data (e.g., NMR vs. crystallography)?

Methodological Answer:

Q. How should researchers design in vitro assays to evaluate the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Target selection : Prioritize targets based on structural homology to known pyridinone binders (e.g., kinase inhibitors).

- Assay conditions : Use TR-FRET or SPR to measure binding affinity (K) in buffer systems mimicking physiological pH and ionic strength .

Safety and Compliance

Q. What protocols mitigate risks during handling of this hydrochloride salt in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.